molecular formula C5H12N2O B14766668 cis-4-Methoxypyrrolidin-3-amine

cis-4-Methoxypyrrolidin-3-amine

Cat. No.: B14766668
M. Wt: 116.16 g/mol
InChI Key: GUCHNZPHITVHJH-UHFFFAOYSA-N
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Description

cis-4-Methoxypyrrolidin-3-amine: is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group at the fourth position and an amine group at the third position in the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxypyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutan-1-amine with a suitable cyclizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: cis-4-Methoxypyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

cis-4-Methoxypyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-4-Methoxypyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and amine groups in specific positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

4-methoxypyrrolidin-3-amine

InChI

InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3

InChI Key

GUCHNZPHITVHJH-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1N

Origin of Product

United States

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